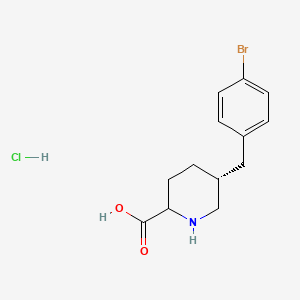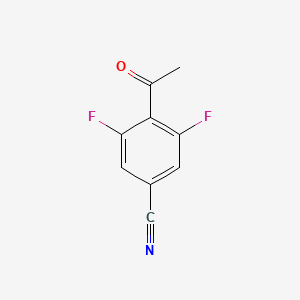![molecular formula C14H12N2O3 B15244528 3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry and materials science.
準備方法
The synthesis of 3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of arene-1,4-diones and specific catalysts like titanium(IV) chloride (TiCl4) in the presence of reducing agents such as triethylsilane (Et3SiH) to facilitate the formation of the desired tetrahydrofuro structure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反応の分析
3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydro derivatives.
科学的研究の応用
3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione involves its interaction with specific molecular targets and pathways. For instance, its electronic properties may allow it to interact with cellular components, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione can be compared with other similar compounds, such as:
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar furoquinoxaline structure and is used in the development of OLED materials.
Quinoxalino[2,3-b]phenazine-2,3-diamine: This compound is a molecular fluorophore used in carbon nanodots for its red emissive properties.
The uniqueness of this compound lies in its specific structural features and the resulting electronic properties, which make it valuable for various scientific and industrial applications.
特性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC名 |
3a,4,5,10,11,11a-hexahydrofuro[3,4-b]phenazine-1,3-dione |
InChI |
InChI=1S/C14H12N2O3/c17-13-7-5-11-12(6-8(7)14(18)19-13)16-10-4-2-1-3-9(10)15-11/h1-4,7-8,15-16H,5-6H2 |
InChIキー |
NFDDMCWCJVJCQI-UHFFFAOYSA-N |
正規SMILES |
C1C2C(CC3=C1NC4=CC=CC=C4N3)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


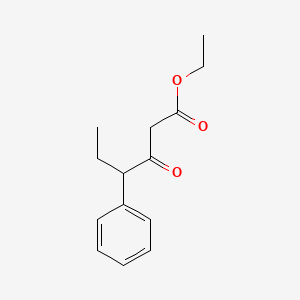

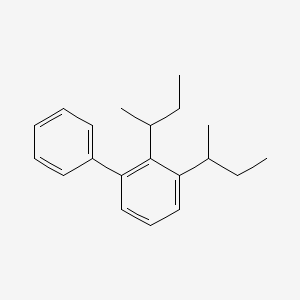
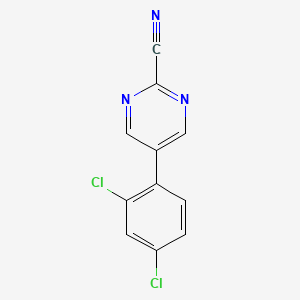
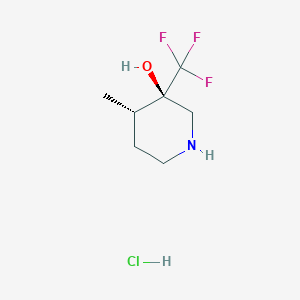
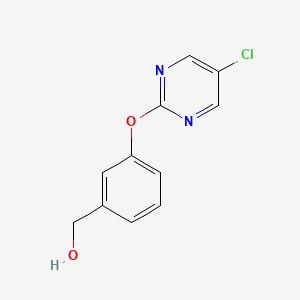


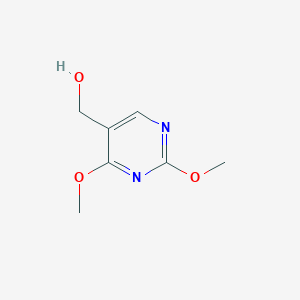

![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
